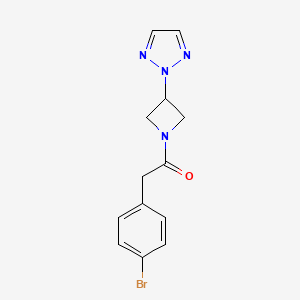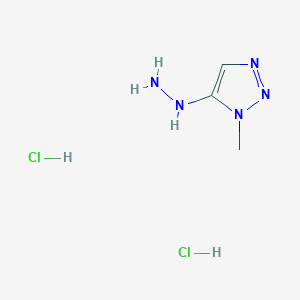
5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol, commonly referred to as MMTT, is a chemical compound that has gained significant attention in scientific research. MMTT is a heterocyclic compound that contains a triazole ring and a thiol group. The compound has shown potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of MMTT is not fully understood. However, studies have shown that the compound acts on various molecular targets, including enzymes and receptors. MMTT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. The compound has also been shown to modulate the activity of various receptors, including GABA and adenosine receptors.
Biochemical and Physiological Effects
MMTT has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cell proliferation. MMTT has also been shown to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
MMTT has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. MMTT also has a high degree of stability, which makes it suitable for long-term studies. However, MMTT has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, MMTT has not been extensively studied for its toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of MMTT. One potential direction is the development of MMTT-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the investigation of the compound's mechanism of action and molecular targets. Additionally, further studies are needed to determine the toxicity and safety profile of MMTT. Overall, MMTT has shown significant potential in various research fields and warrants further investigation.
合成方法
The synthesis of MMTT involves the reaction of 4-methoxyphenyl hydrazine with 2-methylcyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thiosemicarbazide to yield MMTT. The synthesis method has been optimized to enhance the yield and purity of the compound.
科学研究应用
MMTT has been extensively studied for its potential in medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. MMTT has also been studied for its antioxidant and antimicrobial properties.
属性
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11-5-3-4-6-14(11)19-15(17-18-16(19)21)12-7-9-13(20-2)10-8-12/h7-11,14H,3-6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCRBWOCGQHFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![3-bromo-N-[2-(ethylsulfanyl)cyclopentyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2812968.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)
![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)
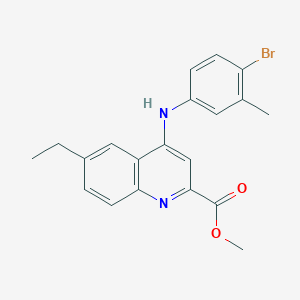
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2812972.png)
![1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812976.png)
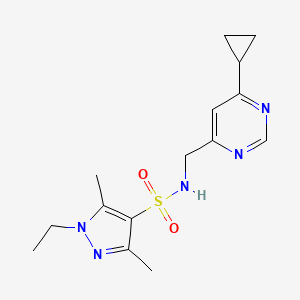
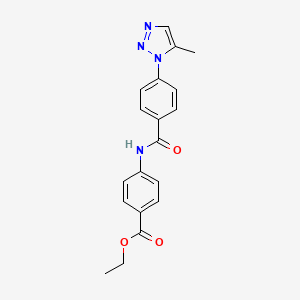
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide](/img/structure/B2812982.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2812983.png)
